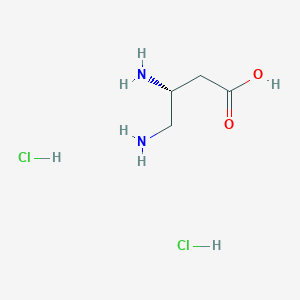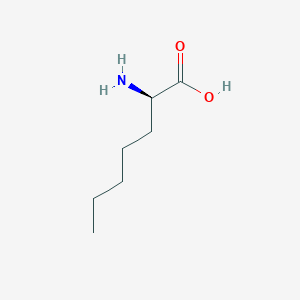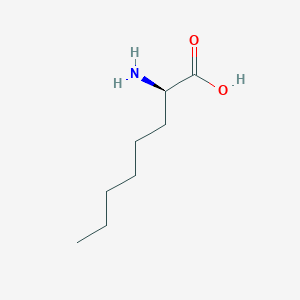
h-Lys(z)-ome.hcl
Übersicht
Beschreibung
Nε-Z-L-lysine methyl ester hydrochloride: (h-Lys(z)-ome.hcl) is a derivative of the amino acid lysine. It is commonly used in peptide synthesis due to its ability to protect the amino group of lysine during the synthesis process. The compound is often utilized in the preparation of various peptides and proteins, making it a valuable reagent in biochemical research and pharmaceutical development .
Wissenschaftliche Forschungsanwendungen
Nε-Z-L-lysine methyl ester hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex peptides and proteins.
Biology: It serves as a reagent in the study of protein structure and function.
Medicine: It is utilized in the development of peptide-based drugs and therapeutic agents.
Industry: It is employed in the production of peptide-based materials and coatings
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
h-Lys(Z)-ome.hcl is a derivative of the essential amino acid lysine . Amino acids and their derivatives are known to influence the secretion of anabolic hormones, which play a crucial role in muscle growth and repair .
Mode of Action
The compound interacts with its targets, primarily the anabolic hormones, to influence various physiological processes. It aids in the supply of fuel during exercise, enhances mental performance during stress-related tasks, and helps prevent exercise-induced muscle damage .
Biochemical Pathways
They are involved in various metabolic pathways, contributing to the body’s energy supply, especially during physical activities .
Pharmacokinetics
They are metabolized in the liver and excreted via the kidneys .
Result of Action
The primary result of this compound action is its ergogenic effect, enhancing physical performance and mental function. It also helps prevent muscle damage induced by exercise .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, physical activity levels, diet, and stress can affect the body’s demand for amino acids and their derivatives. Furthermore, factors such as pH and temperature could potentially impact the stability and efficacy of the compound .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Nε-Z-L-lysine methyl ester hydrochloride typically involves the protection of the lysine amino group with a benzyloxycarbonyl (Z) group. The process begins with the reaction of lysine with benzyl chloroformate to form Nε-Z-L-lysine. This intermediate is then esterified with methanol in the presence of hydrochloric acid to yield the final product .
Industrial Production Methods: In an industrial setting, the production of Nε-Z-L-lysine methyl ester hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the efficiency and minimize the formation of by-products .
Analyse Chemischer Reaktionen
Types of Reactions: Nε-Z-L-lysine methyl ester hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The Z-protecting group can be removed under acidic conditions to yield free lysine derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Condensation Reactions: It can react with other amino acids or peptides to form longer peptide chains.
Common Reagents and Conditions:
Acidic Conditions: For deprotection of the Z-group, trifluoroacetic acid or hydrochloric acid is commonly used.
Basic Conditions: Sodium hydroxide or potassium hydroxide can be used for hydrolysis of the ester group.
Coupling Reagents: Dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) are often used in peptide coupling reactions.
Major Products Formed:
Free Lysine Derivatives: Upon deprotection of the Z-group.
Carboxylic Acids: Upon hydrolysis of the ester group.
Extended Peptide Chains: Through condensation reactions with other amino acids.
Vergleich Mit ähnlichen Verbindungen
Nε-Z-L-lysine: Similar to Nε-Z-L-lysine methyl ester hydrochloride but without the ester group.
Nα-Fmoc-Nε-Z-L-lysine: Another protected lysine derivative used in peptide synthesis.
Nε-Boc-L-lysine: Uses a different protecting group (Boc) for the amino group of lysine
Uniqueness: Nε-Z-L-lysine methyl ester hydrochloride is unique due to its combination of the Z-protecting group and the ester functionality. This dual protection allows for selective deprotection and modification, making it highly versatile in peptide synthesis .
Eigenschaften
IUPAC Name |
methyl (2S)-2-amino-6-(phenylmethoxycarbonylamino)hexanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4.ClH/c1-20-14(18)13(16)9-5-6-10-17-15(19)21-11-12-7-3-2-4-8-12;/h2-4,7-8,13H,5-6,9-11,16H2,1H3,(H,17,19);1H/t13-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPNJISLOYQGQTI-ZOWNYOTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCCCNC(=O)OCC1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CCCCNC(=O)OCC1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27894-50-4 | |
| Record name | L-Lysine, N6-[(phenylmethoxy)carbonyl]-, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27894-50-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl N6-benzyloxycarbonyl-L-lysinate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.272 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



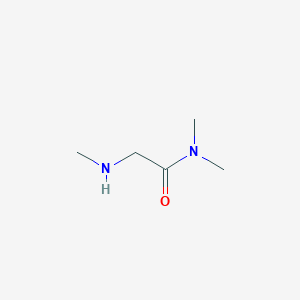


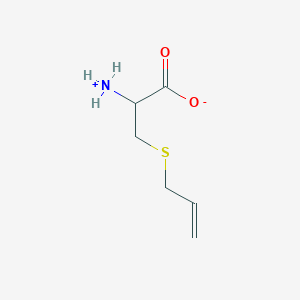

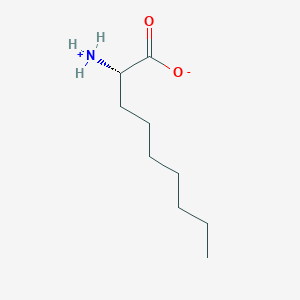


![[1-(4-Methoxy-benzylsulfanyl)-cyclohexyl]-acetic acid](/img/structure/B554687.png)
